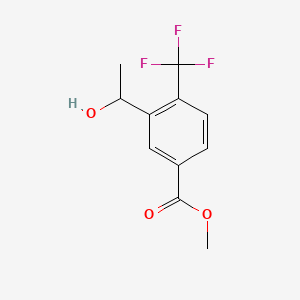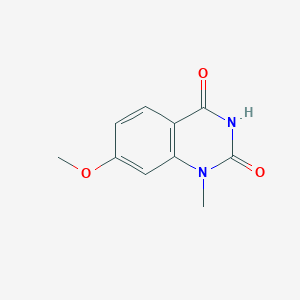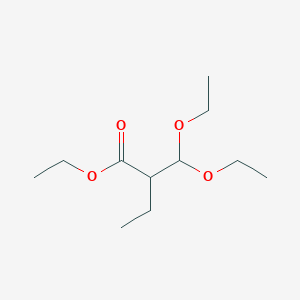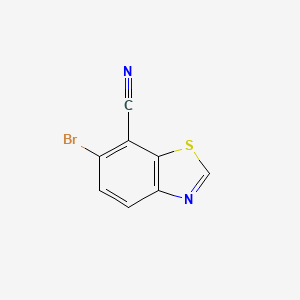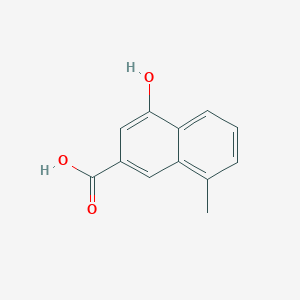![molecular formula C17H20N2O3 B13927947 tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate](/img/structure/B13927947.png)
tert-Butyl 6-(benzo[d]oxazol-4-yl)-3,4-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is a complex organic compound with a unique structure that combines a benzoxazole moiety with a dihydropyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the formation of the dihydropyridine ring. The final step involves the esterification of the carboxylate group with 1,1-dimethylethyl alcohol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate.
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety may interact with enzymes or receptors, while the dihydropyridine ring can modulate biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Penten-3-ol, 1-[2-(4-chlorophenyl)-4-benzoxazolyl]-4-[[(1,1-dimethylethyl)dimethylsilyl] oxy]-, (3S,4S)
Uniqueness
1,1-Dimethylethyl 6-(4-benzoxazolyl)-3,4-dihydro-1(2H)-pyridinecarboxylate is unique due to its specific combination of a benzoxazole moiety and a dihydropyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC名 |
tert-butyl 6-(1,3-benzoxazol-4-yl)-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-17(2,3)22-16(20)19-10-5-4-8-13(19)12-7-6-9-14-15(12)18-11-21-14/h6-9,11H,4-5,10H2,1-3H3 |
InChIキー |
WENRNIGEKONHNA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC=C1C2=C3C(=CC=C2)OC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


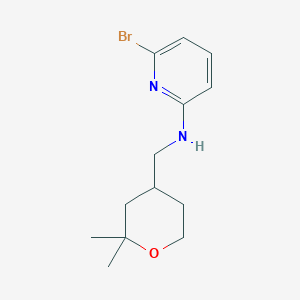
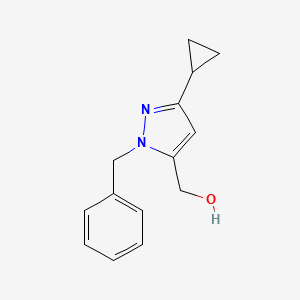
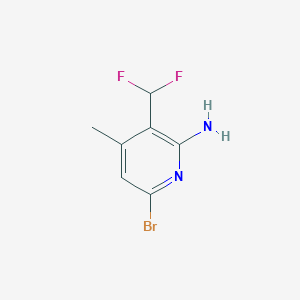
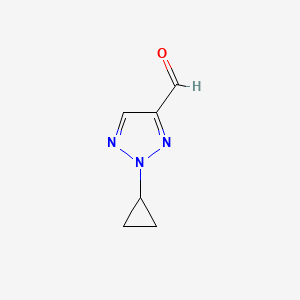

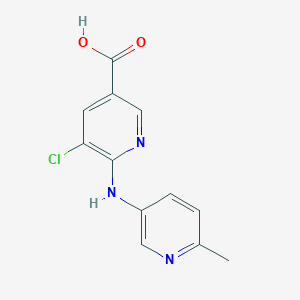
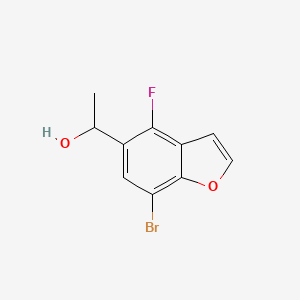
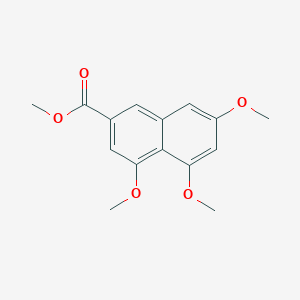
![3-(3-Pyridin-4-yl[2,6]naphthyridin-1-ylamino)propan-1-ol](/img/structure/B13927913.png)
